molecular formula C9H5BrClNO B13682458 8-Bromo-2-chloroquinolin-4-ol

8-Bromo-2-chloroquinolin-4-ol

Cat. No.: B13682458
M. Wt: 258.50 g/mol
InChI Key: AHEPSRLZCTVAHW-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a bicyclic structure containing a benzene ring fused to a pyridine ring, which is a common scaffold in many bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloroquinolin-4-ol typically involves the halogenation of quinolin-4-ol. One common method is the bromination of 2-chloroquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloroquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

8-Bromo-2-chloroquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinolin-4-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinolin-4-ol
  • 8-Bromoquinolin-4-ol
  • 7-Chloroquinolin-4-ol

Uniqueness

8-Bromo-2-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can enhance its biological activity and chemical reactivity compared to other similar compounds. This dual halogenation can provide a broader range of applications and make it a valuable compound in various research and industrial fields .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

8-bromo-2-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-7(13)4-8(11)12-9(5)6/h1-4H,(H,12,13)

InChI Key

AHEPSRLZCTVAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)Cl

Origin of Product

United States

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